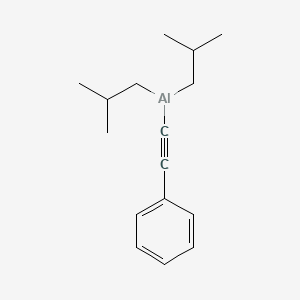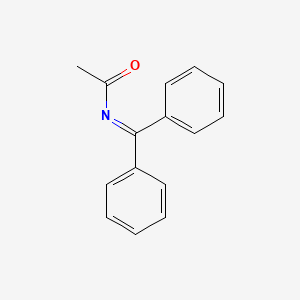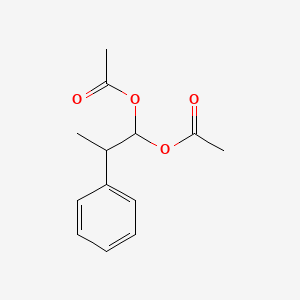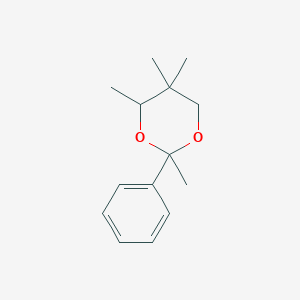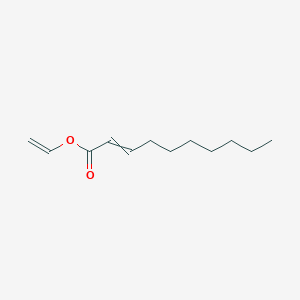
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydrophenanthrene-2,7-dicarboxylic acid: is an organic compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two carboxylic acid groups at the 2 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid typically involves the reaction of 2,7-dibromo-9,10-dihydrophenanthrene with carbon monoxide and an alcohol in the presence of a base and a palladium-phosphine catalyst . This method allows for high yield and selectivity from inexpensive raw materials through simple reaction steps.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar catalytic processes as those used in laboratory synthesis, scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic nature of the compound allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Halogenated derivatives of 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex polycyclic aromatic compounds.
Biology and Medicine: Research has explored its potential as a scaffold for drug design, particularly in the development of inhibitors for enzymes such as the 3CLpro enzyme, which is relevant in COVID-19 therapy .
Industry: In industrial applications, the compound’s derivatives are used in the synthesis of dyes, pigments, and other materials that require stable aromatic structures.
Wirkmechanismus
The mechanism by which 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, blocking its activity and thereby inhibiting the biological process it catalyzes . The pathways involved can vary but often include key signaling and metabolic pathways relevant to the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydrophenanthrene: A simpler derivative without the carboxylic acid groups.
Phenanthrene-2,7-dicarboxylic acid: Lacks the dihydro modification but contains the same carboxylic acid groups.
9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Features a different substitution pattern and functional groups.
Uniqueness: 9,10-Dihydrophenanthrene-2,7-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
CAS-Nummer |
25401-08-5 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
9,10-dihydrophenanthrene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)11-3-5-13-9(7-11)1-2-10-8-12(16(19)20)4-6-14(10)13/h3-8H,1-2H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
WVDLFYMZHGPTIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



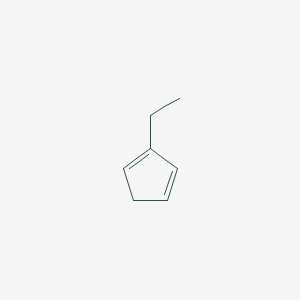
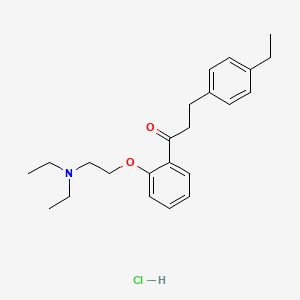

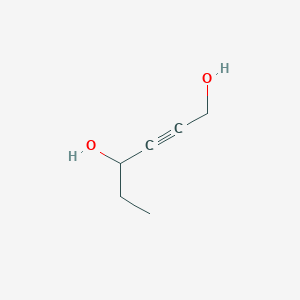
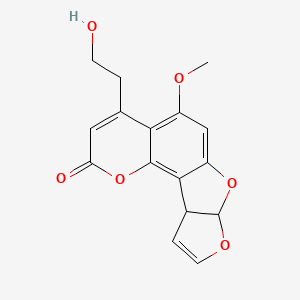

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
